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molecular formula C11H17N3 B3024178 1-(2-(Pyridin-2-yl)ethyl)piperazine CAS No. 53345-15-6

1-(2-(Pyridin-2-yl)ethyl)piperazine

Cat. No. B3024178
M. Wt: 191.27 g/mol
InChI Key: NJUNCRDVGUBYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367676B2

Procedure details

A solution of piperazine: 2HCl:H2O (241 g, 1332 mmol) in water (245 mL) was heated at 60-70° C. Vinyl pyridine (38.0 g, 333 mmol) was slowly added during of 45-60 min at 60-70° C. Heating was continued for 45-60 min at 60-70° C. The reaction mixture was cooled to 20-25° C. The pH was slowly adjusted to 8.0-8.5 with a solution of aqueous sodium hydroxide (40.0% w/w) during 45-60 min at 20-30° C. The reaction mixture was washed with toluene (2×175 mL). The aqueous layer was slowly adjusted to pH 12.0-12.5 with a solution of aqueous NaOH (40.0% w/w) during 45-60 min at 20-30° C. and again washed with toluene (175 mL). The aqueous layer was extracted with n-butanol (2×210 mL). n-Butanol was removed under reduced pressure until the residual volume reached 100 mL. n-Butanol was swapped completely with xylene (2×210 mL) until the residual volume reached 100 mL. Xylene (35 mL) was added at 75-85° C. and then cooled to 20-25° C. The reaction solution was maintained for 1.0 h at 20-25° C. and then filtered through celite and the celite washed with xylene (35 mL). The combined xylene solution was used in the next step without isolation of the product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
245 mL
Type
solvent
Reaction Step One
Name
Quantity
241 g
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)=[CH2:8].[OH-].[Na+]>O>[N:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH2:7][CH2:8][N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
245 mL
Type
solvent
Smiles
O
Name
Quantity
241 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
38 g
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
WASH
Type
WASH
Details
The reaction mixture was washed with toluene (2×175 mL)
WAIT
Type
WAIT
Details
The aqueous layer was slowly adjusted to pH 12.0-12.5 with a solution of aqueous NaOH (40.0% w/w) during 45-60 min at 20-30° C.
Duration
52.5 (± 7.5) min
WASH
Type
WASH
Details
again washed with toluene (175 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with n-butanol (2×210 mL)
CUSTOM
Type
CUSTOM
Details
n-Butanol was removed under reduced pressure until the residual volume
ADDITION
Type
ADDITION
Details
Xylene (35 mL) was added at 75-85° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20-25° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was maintained for 1.0 h at 20-25° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
the celite washed with xylene (35 mL)

Outcomes

Product
Details
Reaction Time
52.5 (± 7.5) min
Name
Type
Smiles
N1=C(C=CC=C1)CCN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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